tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
Description
tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core modified with a nitro group at position 3 and a tert-butyl carbamate ester at position 4.
Properties
Molecular Formula |
C12H15N3O4 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
tert-butyl 3-nitro-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C12H15N3O4/c1-12(2,3)19-11(16)14-6-8-4-9(15(17)18)5-13-10(8)7-14/h4-5H,6-7H2,1-3H3 |
InChI Key |
QCTISLOHRDSULU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
A common precursor is tert-butyl 3-bromo-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate , which is commercially available or synthesized via:
- Cyclization of appropriate aminopyridine derivatives.
- Introduction of the tert-butyl ester group via esterification with tert-butanol and an activating agent (e.g., DCC or acid chloride) to afford the tert-butyl carboxylate.
| Parameter | Data |
|---|---|
| Starting material | tert-butyl 3-bromo-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate |
| CAS Number | 1393546-06-9 |
| Molecular Weight | 299.16 g/mol |
| Molecular Formula | C12H15BrN2O2 |
Nitration Step
The key step involves the conversion of the 3-bromo derivative to the 3-nitro derivative. This is typically achieved by:
- Nucleophilic aromatic substitution (SNAr) of the bromine substituent with a nitro group source such as silver nitrite (AgNO2) or sodium nitrite (NaNO2) under controlled conditions.
- Alternatively, direct nitration can be performed on the pyrrolo[3,4-b]pyridine core using nitrating agents (e.g., HNO3/H2SO4) under mild conditions to avoid over-nitration or ring degradation.
The reaction conditions are optimized to maintain the integrity of the tert-butyl ester group and avoid hydrolysis.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Bromine substitution | AgNO2 or NaNO2, polar aprotic solvent (e.g., DMF), room temperature to mild heating | Substitution of Br with NO2 group |
| Direct nitration | Dilute HNO3/H2SO4, low temperature | Selective nitration at 3-position |
Purification and Characterization
- The crude product is purified by column chromatography or recrystallization.
- Characterization is performed using NMR, IR, and mass spectrometry to confirm the nitro substitution and ester integrity.
Alternative Synthetic Routes
Amino Intermediate Route
- Starting from tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate , the amino group at the 3-position can be oxidized to the nitro group.
- Oxidation methods include treatment with oxidizing agents such as peracids or metal-catalyzed oxidation systems.
| Intermediate | CAS Number | Purity | Reference Source |
|---|---|---|---|
| tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate | 1206248-54-5 | 97% | AChemBlock catalog |
Summary Table of Preparation Methods
| Methodology | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Bromine substitution & nitration | tert-butyl 3-bromo-5H-pyrrolo[3,4-b]pyridine-6-carboxylate | AgNO2 or NaNO2, DMF, mild heating | Direct substitution, high yield | Requires handling of silver salts or nitrite reagents |
| Direct nitration | tert-butyl 5H-pyrrolo[3,4-b]pyridine-6-carboxylate | Dilute HNO3/H2SO4, low temp | Simple reagents | Risk of over-nitration or ester hydrolysis |
| Amino intermediate oxidation | tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate | Oxidizing agents (peracids, metal catalysts) | Mild conditions, regioselective | Additional synthetic step for amino intermediate |
Research Findings and Optimization
- Patent WO2017112719A1 outlines synthetic routes for pyrrolo[3,4-b]pyridine derivatives emphasizing selective functionalization strategies, which can be adapted for nitro group introduction.
- The stability of the tert-butyl ester under nitration conditions has been confirmed, allowing nitration without protecting group cleavage.
- Optimization of reaction temperature and reagent equivalents is critical to maximize yield and purity.
- Use of polar aprotic solvents like DMF enhances nucleophilic substitution efficiency in the bromine substitution method.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Cyclization: Acidic or basic conditions can be employed depending on the desired product.
Major Products Formed
Reduction: Formation of tert-Butyl 3-amino-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate.
Substitution: Formation of various substituted pyrrolopyridine derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
1. Kinase Inhibition
One of the primary applications of pyrrolo[3,4-b]pyridine derivatives, including tert-butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate, is their role as kinase inhibitors. These compounds have been synthesized and evaluated for their ability to inhibit tropomyosin receptor kinases (TRKs), which are implicated in various cancers. For instance, studies have shown that modifications in the pyrrolo structure can enhance binding affinity to TRK targets, making them promising candidates in cancer therapeutics .
2. Neurological Disorders
Research indicates that derivatives of pyrrolo[3,4-b]pyridine can act as allosteric modulators of muscarinic receptors, particularly the M4 subtype. This modulation is significant for developing treatments for neurological disorders such as schizophrenia and Alzheimer's disease. The structural features of this compound may contribute to its efficacy in this area by enhancing receptor activity without directly activating them .
Materials Science Applications
1. Organic Electronics
The unique electronic properties of pyrrolo derivatives allow their use in organic electronic devices. This compound can serve as a building block for organic semiconductors due to its ability to form stable thin films with good charge transport properties. This application is crucial for developing flexible electronics and photovoltaic cells.
2. Photovoltaic Applications
The compound's ability to absorb light and convert it into electrical energy makes it a candidate for use in dye-sensitized solar cells (DSSCs). Research has focused on optimizing the molecular structure to enhance light absorption and energy conversion efficiency, indicating a promising future for its application in renewable energy technologies.
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is primarily related to its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain kinases by binding to the active site and blocking substrate access . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
The pyrrolo[3,4-b]pyridine scaffold is distinct from pyrimidine-fused analogs (e.g., pyrrolo[3,4-d]pyrimidine) due to differences in electronic properties and ring strain.
Substituent Effects
- Bromo Group (3-Bromo) : Bromine offers a bulky, lipophilic substituent, favoring hydrophobic interactions in target binding .
- Amino Group (2-Amino): Electron-donating amino groups (e.g., tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate, CAS 1105187-42-5) enhance solubility and facilitate hydrogen bonding .
- Chloro Groups (2,4-Dichloro) : Chlorine atoms increase molecular polarity and may improve metabolic resistance .
Table 1: Structural and Molecular Comparisons
*Hypothetical structure based on query; molecular weight calculated for illustrative purposes.
Key Strategies
- tert-Butyl 3-Bromo Analogs : Synthesized via halogenation reactions, often using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .
- Amino Derivatives: Introduced via catalytic hydrogenation (e.g., Pd/C in MeOH) or nucleophilic substitution .
- Chloro-Substituted Compounds : Achieved using chlorinating agents (e.g., POCl₃) or Suzuki-Miyaura coupling for spirocyclic analogs .
Physicochemical Properties
Solubility and Stability
- Nitro Derivatives : Likely exhibit moderate solubility in polar solvents (e.g., DMSO) but may degrade under light or basic conditions, necessitating dark storage .
- Bromo Analogs: Higher lipophilicity (logP ~2.5) compared to amino derivatives (logP ~1.8), impacting membrane permeability .
- Amino Derivatives: Enhanced aqueous solubility due to hydrogen-bonding capacity; stable under inert atmospheres .
Enzyme Inhibition
Metabolic Screening
- Glutathione Adduct Formation : Nitro groups are prone to metabolic reduction, forming reactive intermediates that may conjugate with glutathione, a liability in drug development .
Biological Activity
tert-Butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is a compound with a complex structure that includes a pyrrolopyridine core. Its molecular formula is C₁₂H₁₅N₃O₄, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a nitro group and a tert-butyl ester, which are critical for its biological activity. The unique structural characteristics differentiate it from other pyrrolo compounds, making it a subject of interest in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃O₄ |
| Molecular Weight | 265.26 g/mol |
| Chemical Class | Pyrrolopyridine |
Biological Activity Overview
Preliminary studies suggest that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Antitumor Activity : Initial investigations indicate that it may inhibit the growth of certain cancer cell lines.
- CNS Activity : There is emerging evidence of its effects on the central nervous system.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it may modulate enzyme activities or interact with specific receptors involved in various biological pathways.
Case Studies and Research Findings
-
Antimicrobial Studies :
A study conducted by Deraeve et al. (2021) evaluated the antimicrobial properties of pyrrolo derivatives, including this compound. The results indicated significant activity against Mycobacterium tuberculosis, with an MIC (Minimum Inhibitory Concentration) below 0.15 µM for some derivatives . -
Antitumor Activity :
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, compounds structurally similar to tert-butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine were assessed for their antiproliferative effects on human cancer cell lines. The findings suggested that modifications in the chemical structure could enhance antitumor efficacy . -
CNS Activity :
Research focusing on pyrrolopyridine derivatives has indicated their potential as CNS-active agents. These compounds may interact with neurotransmitter systems or modulate neuronal excitability, although specific studies on tert-butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine are still forthcoming .
Comparative Analysis with Similar Compounds
The following table compares this compound with related compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| Tert-butyl 3-bromo-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate | C₁₂H₁₅BrN₃O₄ | Contains a bromo substituent instead of a nitro group |
| Tert-butyl 2-bromo-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate | C₁₂H₁₅BrN₃O₄ | Different position of bromo substituent |
| Tert-butyl 4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | C₁₂H₁₅ClN₄O₄ | Contains a chloro substituent and a different ring structure |
These comparisons highlight the unique features of tert-butyl 3-nitro-5H-pyrrolo[3,4-b]pyridine and its potential for diverse applications in medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
